タザノラスト

概要

説明

科学的研究の応用

Tazanolast has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a stabilizing agent in various chemical reactions.

Biology: Studied for its effects on mast cells and its potential to modulate immune responses.

Industry: Utilized in the development of pharmaceuticals and as a stabilizing agent in industrial processes.

作用機序

タザノラストは、肥満細胞を安定化させ、脱顆粒を阻止することでその効果を発揮します。 この作用は、ヒスタミンやその他の炎症性メディエーターの放出を阻害し、アレルギー反応や炎症反応を軽減します . 分子標的としては、肥満細胞の脱顆粒につながるシグナル伝達経路に関与するプロテインキナーゼC とイノシトール三リン酸 が挙げられます .

生化学分析

Biochemical Properties

Tazanolast interacts with mast cells, playing a significant role in biochemical reactions . It suppresses the Schultz-Dale reaction in isolated tracheal muscle and experimental asthma without antagonistic actions upon histamine- and leukotriene-D4-induced contraction . It also inhibits IgE-mediated or compound 48/80-induced histamine release from mast cells and lung fragments .

Cellular Effects

Tazanolast has a profound effect on various types of cells and cellular processes. It influences cell function by stabilizing mast cells, thereby suppressing passive cutaneous anaphylaxis . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Tazanolast exerts its effects at the molecular level through several mechanisms. It inhibits compound 48/80-induced Ca 2+ uptake into mast cells from the extracellular medium, and compound 48/80-induced translocation of protein kinase C from the cytosol to the membrane fraction of mast cells . It also inhibits inositol trisphosphate production without directly inhibiting phospholipase C in mast cells .

Temporal Effects in Laboratory Settings

It has been shown to inhibit ozone-induced airway hyperresponsiveness in guinea pigs .

Dosage Effects in Animal Models

The effects of Tazanolast vary with different dosages in animal models. For instance, Tazanolast administered before ozone exposure at doses of 30, 100, or 300 mg/kg inhibits ozone-induced airway hyperresponsiveness in a dose-dependent manner .

Metabolic Pathways

Given its role as a mast-cell-stabilizing agent, it likely interacts with enzymes or cofactors involved in the regulation of mast cell function .

Transport and Distribution

Given its role in mast cell stabilization, it is likely that it interacts with transporters or binding proteins involved in mast cell function .

準備方法

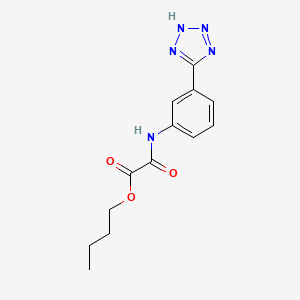

合成経路と反応条件

タザノラストの合成は、3-(1H-テトラゾール-5-イル)アニリン とブチルオキサリルクロリド を、トリエチルアミン などの塩基の存在下で反応させることから始まります . この反応は、通常、ジクロロメタン などの有機溶媒中で低温で行われ、高収率と高純度が確保されます .

工業生産方法

タザノラストの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、一貫性と品質を維持するために、反応条件を厳密に管理する必要があります。 最終生成物は、再結晶 またはクロマトグラフィー などの手法を用いて精製され、目的の純度レベルが達成されます .

化学反応の分析

反応の種類

タザノラストは、以下を含む様々な化学反応を起こします。

酸化: タザノラストは、またはなどの酸化剤を用いて酸化することができます。

還元: 還元反応は、またはなどの還元剤を用いて行うことができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はカルボン酸 を生成する可能性があり、一方、還元はアルコール またはアミン を生成する可能性があります .

科学研究への応用

タザノラストは、幅広い科学研究への応用が期待されています。

類似化合物との比較

類似化合物

クロモグリク酸ナトリウム: 喘息やアレルギー性疾患の治療に使用される別の肥満細胞安定化剤。

ネドクロミルナトリウム: クロモグリク酸ナトリウムと同様に、抗炎症作用のために使用されます.

独自性

タザノラストは、ヒスタミンやロイコトリエン誘発収縮に対する拮抗作用なしに、肥満細胞への選択的な作用という点でユニークです . このことは、他の肥満細胞安定剤に比べて副作用が少ない可能性のある標的治療に役立つ化合物となります .

特性

IUPAC Name |

butyl 2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c1-2-3-7-21-13(20)12(19)14-10-6-4-5-9(8-10)11-15-17-18-16-11/h4-6,8H,2-3,7H2,1H3,(H,14,19)(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTARQNQIVVBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=O)NC1=CC=CC(=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048626 | |

| Record name | Tazanolast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82989-25-1 | |

| Record name | Butyl 2-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]amino]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82989-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tazanolast [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082989251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tazanolast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAZANOLAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0248823H1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

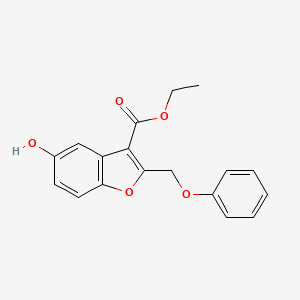

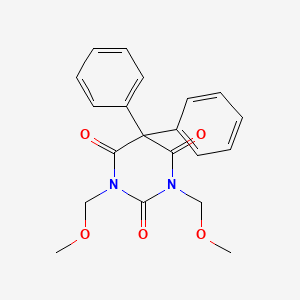

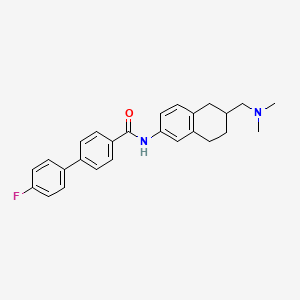

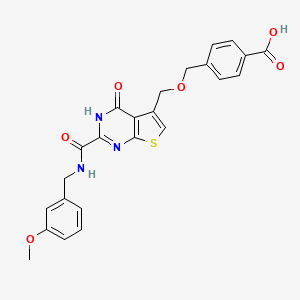

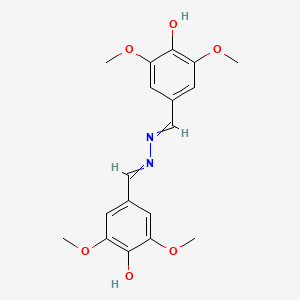

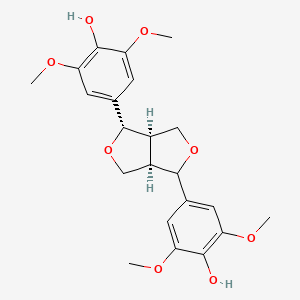

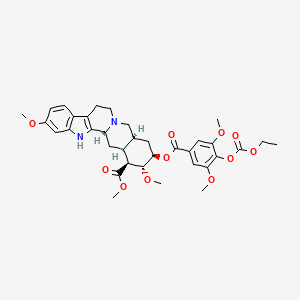

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tazanolast?

A: Tazanolast is classified as a mast cell stabilizer. While the exact mechanism is not fully elucidated, research suggests that it primarily acts by preventing mast cell degranulation. [] This means it inhibits the release of inflammatory mediators like histamine and leukotrienes, which are key players in allergic responses. []

Q2: Does Tazanolast influence the cellular composition of bronchoalveolar lavage (BAL) fluid?

A: Interestingly, research indicates that Tazanolast administration does not significantly alter the distribution of cell populations within the BAL fluid, at least not at the 2-hour mark post-ozone exposure. [] This finding suggests that its protective effect against airway hyperresponsiveness might be independent of changes in BAL cellularity during this timeframe.

Q3: Can Tazanolast mitigate airway hyperresponsiveness triggered by platelet-activating factor (PAF)?

A: Yes, studies show that Tazanolast demonstrates a dose-dependent inhibitory effect on PAF-induced airway hyperresponsiveness in guinea pigs. [] This effect was significant at a dose of 300 mg/kg. [] This observation further supports the role of Tazanolast in modulating airway reactivity in response to inflammatory stimuli.

Q4: How does the metabolite WP-871 contribute to the anti-allergic effects of Tazanolast?

A: WP-871, a primary active metabolite of Tazanolast, exhibits a multi-faceted approach to inhibiting histamine release from mast cells. [] It disrupts multiple stages in the histamine release pathway: it hampers compound 48/80-induced calcium influx, inhibits protein kinase C translocation, and reduces inositol trisphosphate production. [] Notably, it does not directly inhibit phospholipase C or influence cAMP levels. []

Q5: What structural features of Tazanolast are essential for its anti-allergic activity?

A: Research comparing Tazanolast with its metabolites reveals that the oxanilic acid moiety plays a crucial role in its anti-allergic properties. [] This conclusion stems from observing that the metabolite MTCC, which retains the oxanilic acid group, exhibits comparable potency to Tazanolast in inhibiting PCA reactions and mediator release. [] In contrast, metabolites lacking this group display significantly weaker effects. []

Q6: Does the butyl ester group in Tazanolast impact its pharmacokinetic profile?

A: The presence of the butyl ester group appears to be essential for the efficient absorption of Tazanolast from the gastrointestinal tract. [] This observation is based on the finding that the metabolite MTCC, although pharmacologically active, requires approximately six times higher oral dose compared to Tazanolast to achieve similar efficacy in vivo. [] This suggests that the butyl ester moiety facilitates absorption, contributing to the overall bioavailability of the parent drug.

Q7: Are there any insights into the pharmacokinetics of Tazanolast in humans?

A: Studies on the pharmacokinetics of Tazanolast capsules in humans, following a single oral dose of 75mg, reveal a half-life (t1/2) of 1.8 ± 0.6 hours for its active metabolite. [] Additionally, the urinary excretion of the active metabolite was found to be 48.0 ± 10.6%. []

Q8: What analytical techniques are commonly employed for quantifying Tazanolast and its metabolites?

A: High-performance liquid chromatography (HPLC) coupled with UV detection emerges as a prominent method for determining the concentration of Tazanolast and its active metabolite in biological samples. [, , ] This technique offers the advantages of high sensitivity, specificity, and reproducibility, making it well-suited for pharmacokinetic studies and therapeutic drug monitoring.

Q9: Has Tazanolast been investigated for potential effects on cell proliferation, particularly in tumor cell lines?

A: Interestingly, in vitro studies using an estrogen-sensitive mouse Leydig cell line (B-1F cells) have shown that Tazanolast, along with other anti-allergic drugs, can stimulate cell proliferation to varying degrees. [] While this observation raises the question of whether chronic administration of Tazanolast might influence tumor cell growth in vivo, it is crucial to emphasize that in vitro findings do not directly translate to clinical outcomes. [] Further research is necessary to explore this aspect thoroughly.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol](/img/structure/B1682855.png)

![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)

![N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B1682862.png)